Gossypol

Description

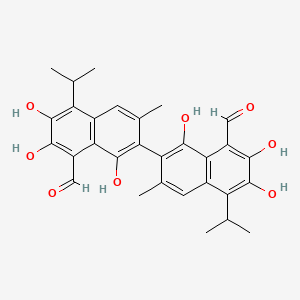

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSWRVVCFFDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023110 | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether | |

CAS No. |

20300-26-9, 303-45-7, 90141-22-3 | |

| Record name | (+)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90141-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090141223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 303-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2'-Binaphthalene)-8,8'-dicarboxaldehyde, 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY2X8LXW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA7DR63CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV15B369O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action and Molecular Interactions of Gossypol

Cellular and Subcellular Targets

Gossypol's mechanism of action is multifaceted, primarily involving the induction of apoptosis through the targeting of mitochondrial pathways and the inhibition of various enzyme systems. nih.govresearchgate.net

Interaction with Mitochondrial Pathways and Apoptosis Induction

This compound (B191359) is a potent inducer of apoptosis, a form of programmed cell death, by directly influencing mitochondrial functions. aacrjournals.org The intrinsic pathway of apoptosis is a key target, with this compound instigating a cascade of events centered on the mitochondria. nih.gov

One of the primary mechanisms by which this compound induces apoptosis is by acting as a BH3 mimetic. nih.govaacrjournals.org It mimics the activity of the BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members. nih.gov this compound binds to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby inhibiting their function. nih.govaacrjournals.orgnih.gov This inhibition disrupts the sequestration of pro-apoptotic proteins, such as Bax and Bak, allowing them to become active. aacrjournals.orgnih.gov

Studies have shown that the (-)-enantiomer of this compound is particularly effective in this role. aacrjournals.org By binding to Bcl-2 and Bcl-xL, (-)-gossypol displaces pro-apoptotic proteins, leading to the initiation of the apoptotic cascade. aacrjournals.orgaacrjournals.org This interaction is crucial for overcoming the apoptosis resistance often observed in cancer cells, which frequently overexpress anti-apoptotic Bcl-2 family proteins. nih.gov The inhibitory action of this compound on these proteins has been demonstrated in various cancer cell lines, including those of the prostate, pancreas, and colon. nih.govnih.gov

Table 1: this compound's Interaction with Bcl-2 Family Proteins

| Target Protein | Interaction Type | Consequence | Cell Lines Studied |

|---|---|---|---|

| Bcl-2 | Inhibition, BH3 Mimetic | Pro-apoptotic protein release, Apoptosis induction | Prostate cancer (PC-3, LNCaP), Multiple Myeloma (OPM2) |

| Bcl-xL | Inhibition, BH3 Mimetic | Overcoming apoptosis resistance, Apoptosis induction | Prostate cancer (PC-3), Jurkat T leukemia |

| Mcl-1 | Inhibition, BH3 Mimetic | Apoptosis induction | Prostate cancer (PC-3) |

| Bax | Activation (indirect) | Mitochondrial outer membrane permeabilization | Prostate cancer (PC-3) |

| Bak | Activation (indirect) | Mitochondrial outer membrane permeabilization | Jurkat T leukemia |

The induction of apoptosis by this compound involves the activation of a cascade of proteases known as caspases. nih.gov Specifically, this compound has been shown to activate the intrinsic caspase pathway, which is initiated by mitochondrial events. nih.gov The release of cytochrome c from the mitochondria into the cytosol leads to the formation of the apoptosome and the subsequent activation of caspase-9. nih.gov Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3. nih.govnih.gov

Research has demonstrated a significant increase in the activity of caspase-9 and caspase-3 in cells treated with this compound. nih.govnih.gov While the intrinsic pathway involving caspase-9 is the primary route, some studies suggest that this compound may also, to a lesser extent, influence the extrinsic pathway, which involves caspase-8. However, the predominant mechanism for this compound-induced apoptosis is through the mitochondrial-mediated activation of caspase-9 and -3. nih.gov

A critical step in this compound-induced apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. aacrjournals.orgnih.gov This release is a direct consequence of the permeabilization of the outer mitochondrial membrane, a process facilitated by the activation of pro-apoptotic proteins like Bax and Bak following the inhibition of Bcl-2 and Bcl-xL by this compound. aacrjournals.org

Once in the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, leading to the formation of the apoptosome and the initiation of the caspase cascade. youtube.com Studies have confirmed that this compound treatment leads to a significant increase in cytosolic cytochrome c levels, indicating its direct effect on mitochondrial integrity. aacrjournals.orgnih.gov

This compound has been shown to disrupt the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. nih.govnih.gov A decrease in ΔΨm is an early event in apoptosis and is often associated with the opening of the mitochondrial permeability transition pore. nih.gov

Enzyme System Inhibition

Studies have demonstrated that this compound can inhibit NAD-linked enzymes such as lactate (B86563) dehydrogenase, malate (B86768) dehydrogenase, and glutamate (B1630785) dehydrogenase. nih.govresearchgate.net The inhibition of these enzymes can disrupt cellular metabolism and energy production. For instance, the inhibition of lactate dehydrogenase can interfere with glycolysis, a critical pathway for energy generation.

Furthermore, this compound has been shown to inhibit hepatic microsomal enzymes, including aminopyrine (B3395922) N-demethylase and enzymes involved in the metabolism of ethinylestradiol. nih.gov This inhibition is non-competitive and can affect the detoxification and metabolism of various compounds within the liver. nih.gov

Table 2: Enzyme Systems Inhibited by this compound

| Enzyme System | Type of Inhibition | Ki Value (approx.) | Substrate | Consequence |

|---|---|---|---|---|

| Lactate Dehydrogenase | Non-competitive | - | Pyruvate (B1213749) | Disruption of glycolysis |

| Malate Dehydrogenase | Non-competitive | 0.3 µM | Malate | Disruption of citric acid cycle |

| Glutamate Dehydrogenase | Non-competitive | 3.5 µM | Glutamate | Altered amino acid metabolism |

| Aminopyrine N-demethylase | Non-competitive | - | Aminopyrine | Impaired drug metabolism |

| Cytochrome P450 Enzymes | Inhibition | - | Various | Reduced detoxification |

Lactate Dehydrogenase (LDH) Inhibition, including LDH-C4 (LDH-X)

This compound is a potent inhibitor of lactate dehydrogenase (LDH) isozymes. It acts as a non-selective, competitive inhibitor with respect to the binding of the coenzyme NADH to human LDH-A4, LDH-B4, and the testis-specific isozyme LDH-C4 (also known as LDH-X). nih.gov The inhibition constants (Ki) for NADH binding are 1.9 µM for LDH-A4, 1.4 µM for LDH-B4, and 4.2 µM for LDH-C4. nih.gov

In studies with goat LDH isozymes, this compound acetic acid demonstrated non-competitive inhibition with respect to the substrates pyruvate and lactate, but competitive inhibition against the coenzymes NAD+ and NADH. nih.gov For the testis-specific isozyme LDH-C4, the Ki value against pyruvate was 29 µM and against NAD+ was 83 µM. nih.gov The concentration required for 50% inhibition (IC50) for pyruvate oxidation by LDH isozymes ranged from 16 to 42 µM. nih.gov

Research on bovine LDH-X showed that this compound is a competitive inhibitor of both NADH (Ki = 30 µM) and NAD+ (Ki = 6 µM), while it acts as a noncompetitive inhibitor for pyruvate (Ki = 220 µM) and lactate (Ki = 52 µM). jci.org The IC50 value for the conversion of lactate from pyruvate was 200 µM, whereas for the reverse reaction, it was a more potent 12 µM. jci.org

Table 1: Inhibition of Lactate Dehydrogenase (LDH) Isozymes by this compound

| Enzyme/Isozyme | Species | Type of Inhibition | Substrate/Coenzyme | Ki Value (µM) | IC50 Value (µM) |

|---|---|---|---|---|---|

| LDH-A4 | Human | Competitive | NADH | 1.9 | - |

| LDH-B4 | Human | Competitive | NADH | 1.4 | - |

| LDH-C4 | Human | Competitive | NADH | 4.2 | - |

| LDH-C4 | Goat | Non-competitive | Pyruvate | 29 | 16-42 |

| LDH-C4 | Goat | Competitive | NAD+ | 83 | - |

| LDH-X | Bovine | Competitive | NADH | 30 | - |

| LDH-X | Bovine | Competitive | NAD+ | 6 | - |

| LDH-X | Bovine | Non-competitive | Pyruvate | 220 | 200 |

Ribonucleotide Reductase Inhibition

This compound has been identified as a potent inhibitor of ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis. researchgate.net This inhibitory action is a key mechanism behind this compound's antiproliferative and cytotoxic effects. researchgate.net By targeting ribonucleotide reductase, this compound effectively halts the production of deoxyribonucleotides, which are essential for DNA replication and repair, thereby inhibiting cell division. researchgate.net This has been documented as a specific site of action that explains many of this compound's biological activities. researchgate.net

Malate Dehydrogenase (MDH) and Glyceraldehyde-3-Phosphate Dehydrogenase (GA3PDH) Inhibition

This compound is a powerful inhibitor of several NAD-linked enzymes, including malate dehydrogenase (MDH) and glyceraldehyde-3-phosphate dehydrogenase (GA3PDH). nih.gov

For MDH from human spermatozoa, this compound inhibits the enzyme in both the malate-to-oxalacetate and the reverse directions. nih.gov The inhibition is noncompetitive for both reactions. nih.gov The IC50 value for the forward reaction (malate to oxalacetate) is 2.9 µM, and for the reverse reaction is 1.2 µM. nih.gov In studies on MDH from Trypanosoma cruzi, this compound showed noncompetitive inhibition with respect to the substrate (Ki = 0.3 µM) and uncompetitive inhibition with respect to the coenzyme (Ki = 0.19 µM). nih.gov

This compound also potently inhibits GA3PDH, a key enzyme in glycolysis. The IC50 of this compound for GA3PDH from human spermatozoa has been determined to be 110 µM. nih.gov

Table 2: Inhibition of MDH and GA3PDH by this compound

| Enzyme | Source | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) |

|---|---|---|---|---|

| Malate Dehydrogenase (MDH) | Human Spermatozoa | Non-competitive | - | 1.2 - 2.9 |

| Malate Dehydrogenase (MDH) | Trypanosoma cruzi | Non-competitive (substrate) | 0.3 | - |

| Malate Dehydrogenase (MDH) | Trypanosoma cruzi | Uncompetitive (coenzyme) | 0.19 | - |

Cytoplasmic Phospholipase A2 (cPLA2) Inhibition

Some review literature mentions that the mechanism of action for this compound involves the inhibition of cytoplasmic phospholipase A2 (cPLA2); however, direct kinetic studies detailing this inhibition are not extensively available. nih.gov

Na-K-ATPase and Testicular ATPase Inhibition

This compound has been shown to inhibit Na-K-ATPase. Kinetic studies suggest this inhibition occurs through the interaction of this compound with the intracellular side of the enzyme. mdpi.com This inhibition is proposed as a mechanism that can lead to a reduction in the potassium content within spermatozoal membranes. nih.gov However, some research indicates that at concentrations found clinically, this compound acetic acid did not inhibit Na-K-ATPase prepared from human erythrocytes, suggesting the effect may not be universal across all cell types or conditions. nih.gov

In addition to the general Na-K-ATPase, this compound also specifically reduces the activity of testicular ATPase. researchgate.net

Succinyl-CoA Synthetase and NAD-Isocitrate Dehydrogenase Inhibition

This compound's inhibitory effects extend to enzymes within the citric acid cycle. It has been identified as an inhibitor of both succinyl-CoA synthetase and NAD-linked isocitrate dehydrogenase (ICDH). nih.gov Studies on human spermatozoal enzymes found this compound to be a potent inhibitor of ICDH, with an IC50 value of 2.7 µM. nih.gov

Adenyl Cyclase Inhibition

This compound acts as a reversible, concentration-dependent inhibitor of adenyl cyclase. researchgate.net Kinetic analyses using the catalytic subunit from bovine testis show that this compound is competitive with ATP, with an apparent Ki of 110 µM. researchgate.net The IC50 values vary depending on the tissue source, ranging from 75 µM in rat Leydig tumor cell membranes to 250 µM in rat liver membranes. researchgate.net This suggests that this compound's inhibition of adenyl cyclase is due to a direct interaction at the nucleotide-binding domain of the enzyme's catalytic subunit. researchgate.net

Table 3: Inhibition of Various Enzymes by this compound

| Enzyme | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) |

|---|---|---|---|

| NAD-Isocitrate Dehydrogenase (ICDH) | - | - | 2.7 |

DNA Polymerase α and Topoisomerase II Inhibition

Furthermore, this compound interferes with the activity of DNA topoisomerases, which are crucial for resolving DNA topological problems during replication, transcription, and recombination. researchgate.net It has been identified as a class II topoisomerase inhibitor. This class of inhibitors interferes with the catalytic function of the enzyme without stabilizing the covalent topoisomerase-DNA complex, thereby avoiding the generation of DNA strand breaks. researchgate.net this compound has been shown to inhibit both type I and type II topoisomerases, blocking the decatenation activity of topoisomerase II. researchgate.net

APE1/Ref-1 Inhibition (Repair and Redox Activities)

This compound is a potent inhibitor of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox-Enhancing Factor-1 (APE1/Ref-1). nih.govmdpi.com This protein plays a central role in the base excision repair (BER) pathway by repairing oxidative DNA damage and also functions as a redox signaling factor that modulates the activity of numerous transcription factors. mdpi.comresearchgate.net

Research demonstrates that this compound inhibits both the DNA repair (endonuclease) and the redox activities of APE1. nih.govnih.gov This inhibition occurs through a direct physical interaction between this compound and the APE1 protein. nih.govresearchgate.net By disrupting APE1's functions, this compound can impair a cell's ability to repair DNA damage and alter gene expression, which can enhance the cytotoxic effects of DNA-damaging agents like cisplatin (B142131). nih.govnih.gov

Interference with DNA Synthesis and Replication

As a direct consequence of its inhibitory effects on key enzymes, this compound is a specific and potent inhibitor of DNA synthesis. capes.gov.brnih.gov At concentrations where it does not affect RNA or protein synthesis, this compound effectively halts DNA replication. nih.gov Cellular studies reveal that in the presence of this compound, cells can enter the S phase of the cell cycle but are unable to complete the replication process. nih.gov This leads to an irreversible block of cells in the S phase. nih.gov The inhibition of DNA polymerase α is a major factor contributing to this disruption of DNA synthesis. nih.gov While some studies suggest this compound may cause DNA strand breaks through the production of active oxygen species, its primary and more extensively documented mechanism for interfering with replication is the inhibition of replicative enzymes. nih.govnih.gov

Cell Cycle Modulation

This compound exerts significant control over cell cycle progression, primarily by inducing arrest at the G0/G1 checkpoint. nih.govnih.gov This prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.

Flow cytometric analysis of various cell lines has consistently shown that treatment with this compound leads to a dose-dependent accumulation of cells in the G0/G1 phase. nih.govresearchgate.net This increase in the G0/G1 population is accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. nih.govnih.gov This G0/G1 arrest is a critical component of this compound's antiproliferative effects. nih.govresearchgate.net

The G0/G1 arrest induced by this compound is mediated by its effects on key cell cycle regulatory proteins. This compound has been shown to decrease the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4) at both the mRNA and protein levels. researchgate.netnih.gov Cyclin D1 and its partner kinases, CDK4 and CDK6, are crucial for the G1 to S phase transition. They function by phosphorylating the Retinoblastoma protein (Rb). researchgate.net

This compound treatment leads to a decrease in the expression of the Rb protein and, importantly, reduces its phosphorylation status. nih.gov By down-regulating Cyclin D1 and CDK4 and decreasing the level of phosphorylated Rb (p-Rb), this compound prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA synthesis, thus enforcing the G1 checkpoint block. researchgate.netnih.gov

| Protein | Effect of this compound | Cellular Function | Observed In |

|---|---|---|---|

| Cyclin D1 | Down-regulation (mRNA and protein) | G1/S phase transition regulator | Human mammary cancer cells (MCF-7), Prostate cancer cells (DU-145) researchgate.netnih.gov |

| CDK4 | Down-regulation | Kinase partner for Cyclin D1, phosphorylates Rb | Prostate cancer cells (DU-145) researchgate.net |

| Rb (Retinoblastoma protein) | Decreased expression and phosphorylation | Tumor suppressor, controls G1 checkpoint | Human mammary cancer cells (MCF-7), Prostate cancer cells (DU-145) researchgate.netnih.gov |

Signal Transduction Pathway Modulation

This compound's cellular effects are also a result of its ability to modulate multiple intracellular signal transduction pathways. Depending on the concentration and cell type, this compound can influence pathways that govern cell growth, survival, and stress responses.

Studies have implicated this compound in the modulation of the following pathways:

PI3K-Akt Signaling: This pathway is central to cell survival and proliferation, and its alteration by this compound has been noted in swine granulosa cells. mdpi.com

TGF-β1 Signaling: The growth-inhibitory effects of this compound in prostate cells may be mediated by Transforming Growth Factor-beta 1. nih.govresearchgate.net

TOR Signaling: this compound has been found to suppress the Target of Rapamycin (TOR) signaling pathway, which is a master regulator of cell growth and metabolism. physiology.org

Endoplasmic Reticulum (ER) Stress Pathway: In conjunction with TOR suppression, this compound can induce ER stress. physiology.org

p53 Signaling Pathway: This critical tumor suppressor pathway can be affected by this compound treatment. mdpi.com

HIF-1 Signaling: The Hypoxia-inducible factor-1 signaling pathway, important in cellular adaptation to low oxygen and cancer progression, is also modulated by this compound. mdpi.com

| Signaling Pathway | Effect of this compound | General Function |

|---|---|---|

| PI3K-Akt | Modulation mdpi.com | Cell survival, proliferation, growth |

| TGF-β1 | Activation/Mediation nih.gov | Growth inhibition, cell differentiation |

| TOR | Suppression physiology.org | Regulation of cell growth, metabolism, protein synthesis |

| ER Stress | Induction physiology.org | Cellular stress response |

| p53 | Modulation mdpi.com | Tumor suppression, cell cycle arrest, apoptosis |

| HIF-1 | Modulation mdpi.com | Response to hypoxia, angiogenesis |

Interaction with Membrane Structures and Ionic Transport

This compound has been observed to directly interact with cellular membranes, altering their structure and function. nih.gov Electron spin resonance studies on unilamellar liposomes demonstrated that this compound causes a dose-dependent increase in the membrane order parameter, which indicates a reduction in the motional freedom of membrane lipids. nih.gov This suggests that this compound induces an ordering or "condensing" effect on the membrane lipid matrix. nih.gov Concurrently, this compound increases membrane permeability; liposomes exposed to the compound showed rising permeability to glycerol. nih.gov This interference with membrane structure can disrupt ionic transport and contribute to cytotoxic effects by increasing intracellular calcium. nih.gov At high concentrations, this compound is reported to damage biological membranes by promoting the formation of reactive oxygen species. researchgate.net

A key mechanism of this compound's action, particularly in its antifertility effects, involves the disruption of potassium ion regulation in the spermatozoal membrane. rsc.org It has been demonstrated that this compound lowers the potassium (K+) content of the sperm membrane. This effect is attributed to the inhibition of Na-K-ATPase, an enzyme crucial for maintaining the ionic gradients across the cell membrane. This disruption of potassium uptake was a notable side effect observed during its investigation as a male contraceptive. rsc.org

This compound has been found to inhibit calcium (Ca2+) influx in various cell types. nih.govnih.gov This action is particularly characterized by its ability to block CaV3 calcium channels. nih.gov The blockade of these channels by this compound is concentration- and voltage-dependent. nih.gov The compound distinctively interacts with the closed, activated, and inactivated states of the CaV3 channels. nih.gov In testis cell lines, this compound has been shown to cause Ca2+ dysregulation in the cytosol. nih.gov This interference with ionic transport, specifically by increasing intracellular calcium, is considered a potential mechanism for its cytotoxic effects. nih.gov

Table 2: this compound's Interaction with Membrane and Ionic Transport

| Interaction Type | Specific Target/Structure | Observed Effect | Reference |

|---|---|---|---|

| Structural Alteration | Membrane Lipid Matrix | Increased ordering and "condensing" | nih.gov |

| Permeability Change | Liposome Membranes | Increased permeability to glycerol | nih.gov |

| Ionic Regulation | Spermatozoal Membrane Na-K-ATPase | Inhibition, leading to lower K+ content |

Stereoisomer-Specific Mechanisms

This compound exists as two optically active stereoisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the bond connecting its two naphthalene (B1677914) rings. nih.gov These isomers exhibit marked differences in their biological activities and mechanisms of action, particularly concerning antifertility effects. nih.gov

The (-)-gossypol isomer is significantly more potent in its antispermatogenic effects. nih.gov A single intratesticular injection of (-)-gossypol in rats caused a 70.4% decrease in sperm count and marked testicular atrophy. nih.gov In contrast, the same treatment with (+)-gossypol resulted in no significant decrease in sperm count or testicular atrophy. nih.gov This suggests a strict stereochemical requirement for the interaction between this compound and its target molecules within the testes. nih.gov

Differences also exist in the metabolic disposition of the isomers. The elimination half-life of (+)-gossypol is much longer than that of (-)-gossypol. nih.gov The more rapid elimination of the (-)-isomer may be due to its lower rate of binding to tissue proteins. nih.gov However, regarding certain toxic effects on somatic tissues, the two isomers can exhibit equipotency. nih.gov Both (+)- and (-)-gossypol showed similar potencies in causing toxic effects in renal and hepatic microsomes in vitro. nih.gov This stereoselectivity for antispermatogenic effects, combined with equipotency in other cytotoxic effects, indicates that this compound may have distinct categories of action on different organs and tissues. nih.gov

Table 3: Comparative Mechanisms of this compound Stereoisomers

| Feature | (-)-Gossypol | (+)-Gossypol | Reference |

|---|---|---|---|

| Antispermatogenic Activity | High potency; causes significant decrease in sperm count and testicular atrophy. | No significant effect on sperm count or testicular atrophy. | nih.gov |

| Elimination Half-Life | Shorter | Much longer | nih.gov |

| Binding to Tissue Proteins | Lower rate | Higher rate | nih.gov |

| Toxicity in Renal/Hepatic Microsomes | Potent | Equipotent to (-)-isomer | nih.gov |

Differential Biological Activity of (-)-Gossypol (AT-101) and (+)-Gossypol

This compound, a polyphenolic compound derived from the cotton plant, exists as two atropisomers, which are enantiomers that differ in their spatial arrangement due to hindered rotation around a single bond. nih.govrsc.orgnih.gov These two forms, the levorotatory (-)-gossypol and the dextrorotatory (+)-gossypol, exhibit distinct biological and pharmacological properties. nih.gov The (-)-enantiomer, also known as AT-101 in clinical research, is widely regarded as the more biologically potent form and has been the primary focus of investigation for its therapeutic potential. nih.govnih.gov

The enhanced activity of (-)-gossypol is attributed to several factors, including its pharmacokinetic and pharmacodynamic profiles which differ from its (+)-counterpart and the racemic mixture. nih.gov There are some conflicting reports regarding the metabolism of the two enantiomers. One review states that the (-)-enantiomer (AT-101) is degraded more slowly, contributing to its greater biological activity and toxicity compared to (+)-gossypol. nih.gov Conversely, another study reports that in humans, the elimination half-life of (+)-gossypol is significantly longer than that of (-)-gossypol. In dogs, the elimination half-life and volume of distribution were also found to be 5-6 times greater for the (+)-enantiomer.

The primary mechanism underlying the pronounced anticancer effects of (-)-gossypol (AT-101) is its function as a small-molecule inhibitor of the anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. nih.govnih.gov AT-101 acts as a Bcl-2 Homology Domain 3 (BH3) mimetic, binding to the hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.govnih.gov This action prevents these proteins from sequestering pro-apoptotic proteins (e.g., Bax and Bak), thereby promoting the intrinsic pathway of apoptosis, or programmed cell death. nih.gov Research has demonstrated that AT-101 downregulates these anti-apoptotic proteins in various human cancer cells. nih.govnih.gov

In addition to inhibiting anti-apoptotic proteins, (-)-gossypol's mechanism of action involves several other molecular interactions:

Induction of Pro-Apoptotic Proteins : Evidence suggests that AT-101 can cause the transcriptional upregulation of pro-apoptotic BH3-only proteins such as Noxa and Puma. plos.org

Caspase Activation : The apoptosis induced by this compound proceeds via the caspase-dependent pathway, marked by the activation of initiator caspase-9 and executioner caspase-3. nih.gov

Targeting APE1/Ref-1 : The apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (APE1/Ref-1) has been identified as another target of this compound. nih.gov By inhibiting APE1, this compound can enhance the efficacy of other chemotherapeutic agents like cisplatin in cancer cells where APE1 is overexpressed. nih.govresearchgate.net

Antifertility Effects : this compound is also known for its potent anti-spermatogenic properties, which were first observed in populations using crude cottonseed oil for cooking. nih.govwikipedia.orgnih.gov Studies have confirmed that the (-)-enantiomer is more active in causing male infertility than the (+)-enantiomer.

While most research has centered on the more active (-)-gossypol, the differential activity underscores the stereospecificity of its molecular interactions. The shape of the enantiomer dictates how effectively it can bind to the target sites on proteins like Bcl-2, leading to the observed differences in biological outcomes.

Differential Characteristics of this compound Enantiomers

| Characteristic | (-)-Gossypol (AT-101) | (+)-Gossypol |

|---|---|---|

| General Biological Activity | More potent and biologically active form. nih.govnih.gov | Less biologically active than the (-)-enantiomer. |

| Anticancer Potency | High; acts as a potent inhibitor of Bcl-2 family proteins. nih.govnih.gov | Lower anticancer activity. |

| Antifertility Potency | Considered the more active enantiomer for antispermatogenic effects. | Less potent compared to the (-)-enantiomer. |

| Primary Mechanism of Action | Functions as a BH3 mimetic, inhibiting anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). nih.govnih.gov | Similar mechanism but with lower binding affinity and efficacy. |

| Metabolism/Pharmacokinetics | Conflicting data exists; reported as being degraded more slowly in some studies, nih.gov while others report a shorter half-life compared to the (+)-enantiomer in humans and dogs. | Conflicting data exists; reported to have a significantly longer elimination half-life in humans and dogs in some studies. |

Biological Activities and Therapeutic Potential of Gossypol

Anticancer Research

Gossypol (B191359) has been extensively studied for its anticancer properties, demonstrating effects across various cancer types and through multiple mechanisms. nih.govsaspublishers.commdpi.com

Apoptosis Induction in Cancer Cells

A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. saspublishers.commdpi.comnih.gov This process is characterized by morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. nih.govmdpi.com Intracellularly, this compound-induced apoptosis involves interactions with proteins from the Bcl-2 family, which are critical regulators of the apoptotic pathway. nih.govmdpi.comiiarjournals.org this compound, particularly its (-)-enantiomer (also known as AT-101), acts as a Bcl-2 homology domain 3 (BH3) mimetic, downregulating anti-apoptotic proteins like Bcl-2 and Bcl-Xʟ, which are often overexpressed in cancer cells. saspublishers.comnih.govmdpi.comiiarjournals.org Concurrently, this compound can upregulate pro-apoptotic proteins such as Bax. mdpi.comiiarjournals.org

Apoptosis induction by this compound also proceeds via the caspase-dependent pathway, involving the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. mdpi.comnih.govmdpi.comiiarjournals.org The mitochondrial pathway of apoptosis is also significantly involved, with this compound affecting mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govmdpi.com Furthermore, this compound treatment can induce DNA damage and activate the p53 pathway, which plays a role in mediating apoptosis through the transcription of genes involved in the mitochondrial apoptotic pathway, such as Bax. aacrjournals.org this compound can also induce endoplasmic reticulum (ER) stress, leading to apoptosis via pathways involving proteins like PERK and CHOP, particularly observed in pancreatic cancer cells. jmb.or.kr

Antiproliferative Effects in Carcinoma Cell Lines

This compound exhibits potent antiproliferative effects across a range of human carcinoma cell lines. nih.govmdpi.comnih.gov Studies have demonstrated dose-dependent growth inhibition in various cell lines, including those originating from endometrial, ovarian, medullary thyroid, and adrenocortical carcinomas. nih.gov The (-)-isomer of this compound has been shown to be significantly more potent in its antiproliferative action compared to the (+)-isomer and the racemic mixture. nih.gov The antiproliferative effect is not limited to reproductive cancer cell lines but is also observed in non-reproductive cancer cell lines. nih.gov This action is associated with a decrease in DNA synthesis, followed by inhibition of protein synthesis and effects on mitochondrial function. nih.gov

Data on the antiproliferative effects of this compound on various carcinoma cell lines often includes IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%.

| Cell Line Type | This compound IC50 Range (µM) | Source |

| Endometrial (RL95-2) | 1.3 - 18.9 | nih.gov |

| Ovarian (SKOV-3) | 1.3 - 18.9 | nih.gov |

| Medullary Thyroid (TT) | 1.3 - 18.9 | nih.gov |

| Adrenocortical (NCI-H295R, SW-13) | 1.3 - 18.9 | nih.gov |

| Ovarian (OVCA 433) | 0.86 - 1.98 | nih.gov |

| Gestational | 0.86 - 1.98 | nih.gov |

| Testicular | 0.86 - 1.98 | nih.gov |

| Non-reproductive cancer cell lines | 0.69 - 3.55 | nih.gov |

Note: The IC50 range from source nih.gov applies to all cell lines tested in that specific study.

Modulation of Cancer Hallmarks

This compound influences several key hallmarks of cancer, contributing to its antineoplastic activity. nih.govsaspublishers.com Beyond inducing apoptosis and inhibiting proliferation, this compound can modulate various cellular processes critical for cancer development and progression. These include effects on cell cycle regulation and cell signaling pathways. nih.govmdpi.com this compound has been shown to affect proteins involved in cell cycle progression, such as Rb and cyclin D1. iiarjournals.org It can also interfere with key survival signaling pathways, such as the PI3K/Akt and NF-κB pathways. researchgate.net Additionally, this compound may induce autophagy in certain cancer cell lines. nih.govmdpi.com

Synergistic Effects with Chemotherapeutic Agents and Radiation

Research indicates that this compound can enhance the effectiveness of conventional cancer treatments, demonstrating synergistic effects with chemotherapeutic agents and radiation therapy. saspublishers.commdpi.comnih.govmdpi.comresearchgate.net Combining this compound with standard chemotherapy has shown synergistic effects in various cancer cell lines and animal models. nih.govmdpi.com this compound, particularly the (-)-enantiomer (AT-101), has been shown to radiosensitize cancer cells both in vitro and in vivo, suggesting its potential to improve outcomes in cancer radiotherapy. mdpi.comnih.govmdpi.com This synergistic activity is thought to involve mechanisms such as the potentiation of radiation-induced apoptosis, particularly in cancer cells with high levels of anti-apoptotic proteins like Bcl-2 and Bcl-Xʟ. mdpi.com

Studies have explored combinations of this compound/AT-101 with agents such as cisplatin (B142131), etoposide (B1684455), paclitaxel, carboplatin (B1684641), docetaxel, fluorouracil, and gemcitabine (B846), showing promising results in enhancing anti-tumor effects. nih.govmdpi.comresearchgate.netplos.orgresearchgate.net

Organ-Specific Antineoplastic Effects

This compound has demonstrated antineoplastic effects in preclinical and clinical studies across a wide range of organ-specific cancers. nih.govsaspublishers.comresearchgate.net This includes activity against cancers of the breast, colon, pancreatic, prostate, adrenal, bladder, head and neck, gastric, multiple myeloma, and leukemia. nih.govsaspublishers.comresearchgate.netaut.ac.nz

Breast Cancer: this compound exhibits antiproliferative effects on human breast cancer cell lines. mdpi.comiiarjournals.org

Colon Cancer: Studies have investigated the cytotoxic effects of this compound on colon carcinoma cell lines. mdpi.comresearchgate.net

Pancreatic Cancer: this compound has shown anti-proliferative and anti-metastatic effects on human pancreatic cancer cells, inducing apoptosis via mechanisms involving ER stress signaling. mdpi.comjmb.or.kr

Prostate Cancer: this compound has demonstrated significant antitumour activity in prostate cancer models, inhibiting growth and promoting apoptosis. saspublishers.commdpi.comiiarjournals.orgaacrjournals.orgiiarjournals.org The (-)-enantiomer is considered a more potent inhibitor of prostate cancer cell growth. saspublishers.comiiarjournals.org

Adrenal Cancer: this compound has been investigated for its effects on adrenocortical carcinoma cell lines. nih.gov

Bladder Cancer: Preclinical studies have indicated antitumor potential against bladder cancer. researchgate.net

Head and Neck Cancer: (-)-Gossypol has been shown to inhibit growth and promote apoptosis in human head and neck squamous cell carcinoma. saspublishers.com

Gastric Cancer: this compound has shown antineoplastic effects in gastric carcinoma. nih.govresearchgate.net

Multiple Myeloma: this compound has demonstrated antitumor potential against multiple myeloma. researchgate.netresearchgate.net

Leukemia: this compound has shown activity against leukemia cell lines, including chronic myeloid leukemia and chronic lymphocytic leukemia. nih.govresearchgate.net

Antifertility Research

This compound was initially identified for its antifertility properties, particularly in males. nih.govtandfonline.comnih.govwikipedia.orgresearchgate.net Its effects on male fertility are dose- and time-dependent. researchgate.net this compound primarily causes infertility in males by affecting sperm motility and depressing sperm counts. researchgate.net This is linked to specific mitochondrial damage in the tails of spermatozoa, rendering them immotile, and extensive damage to the germinal epithelium, impacting spermatogenesis. researchgate.net this compound is non-steroidal and does not appear to significantly affect plasma testosterone (B1683101) levels in human subjects or in monkeys. tandfonline.comresearchgate.net The (-)-isomer of this compound is considered the primary contributor to its antifertility effects. tandfonline.comnih.gov

While the antifertility effect has been studied extensively in males, this compound can also disrupt estrous cycles, pregnancy, and early embryo development in females of nonruminant species. researchgate.net The mechanisms in females may involve endocrine effects on the ovary and cytotoxic effects on the uterus or embryo. researchgate.net

Mechanisms in Male Reproduction

The impact of this compound on male reproduction is well-documented, with studies highlighting its interference at multiple stages of sperm development and function. scholarsresearchlibrary.comresearchgate.netnih.govmsdvetmanual.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netveterinaryworld.orgresearchgate.net

This compound has been shown to inhibit spermatogenesis, the process of sperm cell development. scholarsresearchlibrary.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netunideb.hu This inhibition can lead to a decrease in sperm count and, in some cases, azoospermia or oligozoospermia. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The exact mechanism is complex, but it involves damage to the germinal epithelium and interference with the maturation of spermatids. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netunideb.hu this compound may also affect the expression of genes associated with testicular development and spermatogenesis. researchgate.netnih.govacs.org

A prominent effect of this compound is the impairment of sperm motility and viability. scholarsresearchlibrary.comresearchgate.netnih.govmsdvetmanual.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netveterinaryworld.orgunideb.huekb.egbiomedres.us This is a key factor in its antifertility action. researchgate.netnih.gov Studies have shown a significant decrease in the percentages of motile and viable sperm following this compound treatment in various species. researchgate.netnih.govresearchgate.netveterinaryworld.org The impairment of motility is linked to structural damage, particularly to the sperm midpiece and flagella, and interference with energy production. scholarsresearchlibrary.comresearchgate.netnih.govresearchgate.netunideb.huekb.eg

Here is a table illustrating the effect of this compound on sperm motility and viability in male pigeons:

| Group | Sperm Motility (%) (Day 21) | Sperm Viability (%) (Day 21) |

| Control | Higher | Higher |

| This compound-Treated | Significantly Lower | Significantly Lower |

Data based on observations at day 21 during the this compound-feeding period in male pigeons. researchgate.netnih.govveterinaryworld.org

This compound induces specific damage to the mitochondria located in the midpiece of spermatozoa. scholarsresearchlibrary.comresearchgate.netnih.govmsdvetmanual.comresearchgate.netresearchgate.netunideb.huekb.eg This mitochondrial damage is considered a primary mechanism for the observed reduction in sperm motility. researchgate.netnih.govmsdvetmanual.comresearchgate.netekb.eg Electron microscopy studies have revealed structural abnormalities in sperm mitochondria, including vacuolation and loss of cristae, as well as gaps in the mitochondrial helix. ekb.eg This damage disrupts mitochondrial function, impacting ATP production essential for sperm movement. scholarsresearchlibrary.comnih.govresearchgate.netunideb.hubiomedres.usnih.govresearchgate.netunesp.brtandfonline.com

This compound interferes with the production and utilization of ATP in sperm cells. scholarsresearchlibrary.comnih.govunideb.hubiomedres.usnih.govresearchgate.nettandfonline.com This interference with energy metabolism is a crucial factor in the loss of sperm motility. scholarsresearchlibrary.comnih.govunideb.hubiomedres.usnih.govtandfonline.com this compound has been shown to uncouple mitochondrial oxidative phosphorylation, a key process for ATP generation in sperm. scholarsresearchlibrary.comnih.govresearchgate.netbioscientifica.com It can also inhibit enzymes involved in energy metabolism, such as lactate (B86563) dehydrogenase X and pyruvate (B1213749) dehydrogenase, further impacting ATP levels. scholarsresearchlibrary.comresearchgate.netnih.govtandfonline.comnih.gov The inhibition of ATPases, which are essential for utilizing ATP for motility, also plays a role. scholarsresearchlibrary.comnih.govtandfonline.comnih.gov

Here is a table summarizing the effect of this compound on ATP levels in rat testes:

| Treatment Group | Testicular ATP Levels |

| Control | Normal |

| This compound-Treated | Significantly Reduced |

| This compound + Vitamin E | Protected (near control levels) |

Data based on a study in rats. nih.govresearchgate.netunesp.br

Mechanisms in Female Reproduction

While the effects on male reproduction are more extensively studied, this compound also impacts female fertility. researchgate.netnih.govplos.orgmsdvetmanual.comredalyc.orgresearchgate.netscielo.br this compound can disrupt estrous cycles, interfere with pregnancy, and impair early embryo development in various nonruminant species. researchgate.netnih.govmsdvetmanual.comresearchgate.net Probable mechanisms include both an endocrine effect on the ovary and a direct cytotoxic effect on the uterus or embryo. researchgate.netnih.govmsdvetmanual.com Studies in chickens have shown that this compound can increase the proportion of atretic ovarian follicles, potentially affecting ovarian reserve and female fertility. plos.orgredalyc.orgscielo.br The mechanism of ovarian toxicity may involve cytotoxic and apoptotic activities and interference in steroidogenesis. plos.orgredalyc.orgscielo.br

Disruption of Estrous Cycles and Pregnancy

Studies indicate that this compound can disrupt estrous cycles in rodents. nih.govresearchgate.net In female non-ruminants, exposure to this compound has been associated with interference with the estrous cycle and pregnancy. researchgate.netnih.govresearchgate.netgimabio.co.in Early pregnancy loss linked to this compound is not solely due to direct embryonic damage but also involves interference with embryo implantation. nih.govresearchgate.net

Inhibition of Embryonic Development and Ovarian Steroidogenesis

This compound has been shown to interfere with embryonic development in various studies, both in vitro and in vivo. nih.govresearchgate.netnih.gov It may reach uterine fluids through maternal circulation. nih.govresearchgate.net In vitro data suggest that this compound can inhibit embryonic development and ovarian steroidogenesis in ruminants, although female ruminants appear relatively less sensitive to the antifertility effects of this compound compared to non-ruminants. nih.govresearchgate.net this compound has been shown to affect in vitro ovarian steroidogenesis and bovine oocyte cumulus expansion and nuclear maturation. nih.govresearchgate.netscielo.br It can also interfere with swine granulosa cell function. nih.govresearchgate.netscielo.br Studies in rats have shown that this compound can lead to the degeneration of ovarian follicles, reducing the proportion of viable follicles and increasing atretic follicles across all developmental stages. scielo.brplos.org

Direct Embryonic Cytotoxicity

A probable mechanism for this compound embryotoxicity is direct embryonic cytotoxicity. nih.govresearchgate.net This cytotoxic effect might be promoted by the generation of reactive oxygen species, leading to oxidative stress. plos.org While this compound significantly reduced fetal body weight in pregnant mice, no fetal abnormalities were observed in one study. nih.govresearchgate.net

Antiviral Research

This compound has demonstrated antiviral properties against a range of viruses. tandfonline.comtandfonline.comncats.io

Activity against Specific Viruses (e.g., HIV, SARS-CoV-2)

This compound has been reported to possess antiviral properties against enveloped viruses, including HIV-1, HSV-2, influenza, and parainfluenza. tandfonline.comtandfonline.com In the context of HIV, a concentration of 100 µM of this compound was found to completely inactivate cell-free preparations of HIV in testing. ncats.io this compound and its amino acid derivatives can bind to the HIV-1 gp41 protein hydrophobic pocket, inhibiting HIV-1-mediated membrane fusion and subsequent viral entry. researchgate.netnih.gov

More recently, this compound has been identified as an effective inhibitor against SARS-CoV-2. nih.gov Studies have shown that this compound has antiviral activity against enveloped viruses like COVID-19 and HIV-1. researchgate.netnih.gov It inhibits SARS-CoV-2 by targeting RNA-dependent RNA polymerases. researchgate.netnih.govnih.govresearchgate.net this compound exhibits broad inhibitory activity against various coronaviruses, including SARS-CoV-2 and its variants of concern (such as Delta and Omicron), as well as alphacoronaviruses (e.g., porcine epidemic diarrhea virus, swine acute diarrhea syndrome coronavirus), betacoronaviruses (e.g., SARS-CoV-2), gammacoronaviruses (e.g., avian infectious bronchitis virus), and deltacoronaviruses (e.g., porcine deltacoronavirus). researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.net

Targeting Viral Enzymes (e.g., RNA-dependent RNA polymerase)

A key mechanism of this compound's antiviral activity, particularly against coronaviruses, involves targeting RNA-dependent RNA polymerase (RdRp). researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.netd-nb.info RdRp is an essential enzyme for viral RNA synthesis and is considered an ideal target for pan-coronaviral therapeutics due to its highly conserved nature across positive-sense single-stranded RNA viruses, including SARS-CoV-2. nih.govresearchgate.netmdpi.comnih.govresearchgate.net this compound has been shown to directly block SARS-CoV-2 RdRp, thereby inhibiting viral replication in both cellular and mouse infection models. nih.govnih.govresearchgate.net Cryo-electron microscopy studies indicate that two this compound molecules can occupy the active site of SARS-CoV-2 RdRp, reducing the size of the central cavity opening and hindering the formation of the critical RdRp-RNA complex. researchgate.net Molecular docking studies suggest that this compound likely targets the RdRp of various examined coronaviruses. nih.gov

Antiparasitic and Antimicrobial Research

This compound has also demonstrated antiparasitic and antimicrobial properties. tandfonline.comtandfonline.comnih.govncats.iomdpi.comfishersci.casci-hub.se

This compound exhibits activity against parasites such as Plasmodium falciparum (the causative agent of malaria), Endameba histolytica, and Trypanosoma cruzi. tandfonline.comtandfonline.com The molecular mechanism underlying its antiparasitic activity may involve the selective inhibition of vital enzymes in the anaerobic life cycle of parasites. tandfonline.comtandfonline.com

Regarding antimicrobial activity, this compound has been reported to possess antibiotic properties. tandfonline.com It is considered a more potent antibacterial agent against Gram-positive organisms (e.g., Streptococcus spp., Bacillus spp., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Salmonella spp., Escherichia coli). tandfonline.comtandfonline.com This differential activity might be attributed to structural differences in the cell walls and membranes of Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.com

Antimalarial Properties

This compound has demonstrated antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. tandfonline.comcaymanchem.comnih.gov Studies have shown that this compound can prevent the growth of P. falciparum at low micromolar concentrations. caymanchem.com Its antimalarial effects have been observed against both chloroquine-resistant and susceptible strains of the parasite. nih.govresearchgate.net Research indicates that this compound may inhibit Plasmodium falciparum lactate dehydrogenase. researchgate.net While historically investigated for its antimalarial potential, toxicity concerns have limited its development in this area. researchgate.net However, studies on less toxic this compound derivatives have shown comparable potency to the parent compound, suggesting potential for future exploration. researchgate.net

Data on the potency of this compound against P. falciparum clinical isolates has been assessed using growth inhibition assays. nih.gov

| Strain Type | Average IC₅₀ (µM) |

|---|---|

| Laboratory Strains | 6.490 |

| Clinical Isolates | 11.670 |

IC₅₀ represents the concentration required for 50% inhibition of parasite growth. researchgate.net

Inhibition of Bacterial Strains (e.g., Helicobacter pylori)

This compound has shown inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netplos.orgfrontiersin.orgnih.govnih.gov Its antimicrobial properties have attracted attention as a potential source for new antibacterial drugs. researchgate.netfrontiersin.orgnih.gov

Specifically, this compound has been investigated for its activity against Helicobacter pylori, a bacterium implicated in gastric ulcers and other gastrointestinal issues. mdpi.comresearchgate.netresearchgate.netdoaj.org Studies have shown that this compound exhibits bacteriostatic action against clinical strains of H. pylori. mdpi.comresearchgate.netresearchgate.net Minimum Inhibitory Concentration (MIC) values for this compound against tested H. pylori strains have been reported in the range of 3.51 to 4.14 µg/mL. mdpi.comresearchgate.netresearchgate.net

This compound may combat H. pylori infection through two mechanisms: inhibiting bacterial growth and inhibiting the urease enzyme produced by H. pylori. mdpi.comresearchgate.netresearchgate.net The activity of H. pylori urease (HPU) is efficiently impeded by this compound, with a 50% inhibitory concentration (IC₅₀) value of 3.3 µM reported using an ESI-MS-based method. mdpi.comresearchgate.netresearchgate.net Molecular docking studies suggest a binding affinity value of -8.1 kcal/mol for this compound with HPU. mdpi.comresearchgate.netresearchgate.net

This compound acetate (B1210297), a derivative, has also demonstrated the ability to inhibit the growth of Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus (including MRSA). researchgate.netfrontiersin.orgnih.govnih.gov It can also inhibit Gram-negative bacteria when the outer membrane is permeabilized. researchgate.netfrontiersin.orgnih.govnih.gov Research suggests that this compound acetate affects bacterial cell division by interfering with the assembly of the FtsZ ring, a key component in this process. researchgate.netfrontiersin.orgnih.govnih.gov Biochemical analysis indicates that this compound acetate inhibits the GTPase activity of FtsZ and enhances its polymerization in vitro. researchgate.netnih.gov

| Bacterial Strain | This compound Acetate MIC (µg/mL) |

|---|---|

| Bacillus subtilis 168 | 4 |

| Staphylococcus aureus 29213 | 8 |

Data for this compound acetate inhibition of specific bacterial strains. frontiersin.org

Antioxidant Research

This compound is recognized as a potent natural antioxidant. tandfonline.comtandfonline.comnih.govresearchgate.netrepec.org Like many other aromatic phenolic compounds, it is effective in mitigating oxidative stress. tandfonline.comtandfonline.com Its antioxidant properties have been explored in various contexts, including the protection of lipids and DNA from oxidative damage. tandfonline.comtandfonline.comresearchgate.netacs.org

Free Radical Scavenging Activity

This compound exhibits significant free radical scavenging activity. phytojournal.comtandfonline.comresearchgate.netacs.orgphytojournal.com It has been shown to be a potent scavenger of free radicals, with studies reporting it to be more effective than butylated hydroxytoluene (BHT), a common food additive with known antioxidant properties. researchgate.netacs.org The ability of this compound to scavenge free radicals is a key aspect of its antioxidant mechanism. researchgate.netacs.org

Studies comparing this compound with its methylated derivatives, such as 6-methoxythis compound (B14645941) and 6,6′-dimethoxythis compound, have indicated that this compound generally possesses stronger radical scavenging activity. acs.org

| Compound | Free Radical Scavenging Activity (EC₅₀) |

|---|---|

| This compound | 16 µM |

| 6-Methoxythis compound | 31 µM |

| 6,6′-Dimethoxythis compound | 31 µM |

| Butylated Hydroxytoluene | Less effective than this compound forms |

EC₅₀ represents the effective concentration for 50% scavenging activity. researchgate.net

DNA Damage Prevention

This compound has demonstrated the ability to protect DNA from damage, particularly that caused by oxidative stress. tandfonline.comtandfonline.comresearchgate.netacs.orgresearchgate.net Research indicates that this compound can protect supercoiled plasmid DNA from damage induced by agents like Fe³⁺/ascorbate in a dose-dependent manner. tandfonline.comtandfonline.comresearchgate.net This protective effect is believed to be related, at least in part, to its free radical scavenging capabilities, which help to alleviate the oxidative stress that can lead to DNA damage. researchgate.netacs.org

Studies comparing this compound and its methylated derivatives have shown that this compound has a greater ability to prevent UV-induced DNA damage compared to 6-methoxythis compound and 6,6′-dimethoxythis compound. acs.org

Role of Phenolic Hydroxyl Groups in Antioxidation

The presence of phenolic hydroxyl groups in the chemical structure of this compound is crucial for its antioxidant properties. tandfonline.comtandfonline.comnih.govkarazin.ua Studies have shown that modification of these phenolic hydroxyl groups can significantly decrease the chemical antioxidative abilities of this compound, including its free radical scavenging activity and its ability to prevent DNA damage. tandfonline.comtandfonline.comresearchgate.net This highlights the critical role that these hydroxyl groups play in the antioxidant mechanisms of this compound. tandfonline.comtandfonline.comresearchgate.net The number and position of these hydroxyl groups influence the radical scavenging properties. karazin.ua

Gossypol Derivatives and Analogs in Research

Synthesis and Chemical Modification Strategies

Chemical modification strategies for gossypol (B191359) primarily target its reactive functional groups, such as the aldehyde and hydroxyl groups, as well as the naphthalene (B1677914) rings, to yield derivatives with altered properties. researchgate.netacs.org The unique chemical properties of this compound's aldehyde and phenolic hydroxyl groups present challenges and opportunities in synthesis. acs.org

Structural Modification to Reduce Toxicity and Enhance Efficacy

A key objective of structural modification is to reduce the toxicity associated with this compound, particularly its reactive aldehyde groups, while maintaining or enhancing its therapeutic efficacy. researchgate.netpsu.eduresearchgate.net Studies have demonstrated that modifying or removing the aldehyde groups can significantly reduce toxicity. psu.edufrontiersin.orgresearchgate.net For instance, the conversion of aldehyde groups into imines through reactions with amines or hydrazines has been shown to potentially reduce toxicity while retaining biological activity. researchgate.netmdpi.com The fewer free aldehyde groups in a this compound derivative, the lower its acute toxicity tends to be. researchgate.net

Development of Schiff Bases and Other Derivatives (e.g., Apothis compound, Gossypolone)

Various derivatives of this compound have been synthesized, including Schiff bases, apothis compound, and gossypolone (B1671996), to explore their biological activities. researchgate.netrsc.orgnih.govwjpls.org

Schiff Bases: Imine derivatives (Schiff bases) of this compound are widely studied as biologically active compounds. researchgate.netmdpi.com These derivatives are formed by the condensation of this compound's aldehyde groups with amines. mdpi.com Research indicates that this compound Schiff bases can exhibit lower toxicity compared to the parent compound while retaining biological activity. researchgate.netmdpi.com Some this compound Schiff base derivatives have shown cytotoxic activity comparable to or even higher than this compound against certain cancer cell lines. nih.govmdpi.com

Apothis compound: Apothis compound is a derivative synthesized by removing the aldehyde groups of this compound, aiming to reduce toxicity without affecting the phenol (B47542) hydroxyl groups. aacrjournals.orgsci-hub.st This modification has been explored to improve the compound's safety profile. aacrjournals.org

Gossypolone: Gossypolone is a derivative containing a quinone scaffold, typically obtained through oxidation of the phenol hydroxyl groups of this compound. sci-hub.st Gossypolone and its derivatives have been evaluated for their cytotoxicity against cancer cells. nih.govmdpi.com Studies have shown that gossypolone can induce cytotoxicity in various cancer cell lines. nih.govmdpi.com

Other derivatives include gossylic lactones and those with modifications around the naphthalene scaffold. acs.orgsci-hub.st The synthesis of 1,1′-dideoxythis compound derivatives from this compound has also been reported, involving regioselective deacetylation and reductive removal of hydroxyl groups. acs.org

Enhanced Biological Activities of Derivatives

Structural modifications of this compound have led to derivatives with enhanced or altered biological activities, particularly in the context of anticancer potential and reduced side effects. researchgate.netresearchgate.netrsc.orgnih.govwjpls.org

Improved Anticancer Potency

Many this compound derivatives exhibit improved anticancer potency compared to the parent compound. acs.orgnih.govsci-hub.stthegoodscentscompany.com Derivatives can show enhanced antiproliferative activity against various cancer cell lines. acs.orgnih.govsci-hub.stthegoodscentscompany.com For example, certain Schiff base derivatives have demonstrated cytotoxic activity comparable to or greater than (-)-gossypol against specific breast cancer cell lines. nih.gov Some derivatives, like the novel bioavailable BH3 mimetic ch282-5 (a this compound derivative), have shown selective induction of colon cancer cell death by targeting Bcl-2 family antiapoptotic proteins. aacrjournals.org The antitumor activity of this compound Schiff bases has been reported to improve when the this compound framework is changed to gossypolone. sci-hub.st

Reduced Side Effects of Derivatives

A primary goal of developing this compound derivatives is to reduce the side effects associated with the parent compound, which are often linked to its reactive aldehyde groups. researchgate.netresearchgate.netfrontiersin.orgnih.gov Modifications, such as the conversion of aldehyde groups into keto groups or the formation of Schiff bases, have been investigated as strategies to achieve lower toxicity. researchgate.netfrontiersin.orgmdpi.comaacrjournals.org For instance, a spin-labeled this compound derivative showed significantly reduced cytotoxic properties, potentially leading to decreased side effects. mdpi.com this compound Schiff bases are reported to have lower toxicity while retaining biological activity. researchgate.netmdpi.com Apogossypolone (B605540), a derivative where aldehyde groups are removed, demonstrated significantly lower toxicity in animal studies compared to (-)-gossypol. psu.edu A novel this compound derivative, ch282-5, was designed with modified aldehyde groups to reduce side effects and enhanced hydrophilicity. aacrjournals.org

Drug Discovery and Drug Design Based on this compound Scaffold